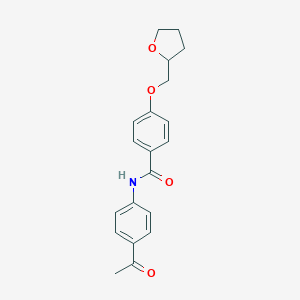![molecular formula C21H26N2O4S B250515 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by this compound results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound's mechanism of action involves the inhibition of carbonic anhydrase IX, which regulates pH in cancer cells. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating its potential use in combination therapy and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 2-methylphenol with 4-(1-piperidinylsulfonyl)benzene-1,3-diol in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C21H26N2O4S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-4-5-9-20(16)27-17(2)21(24)22-18-10-12-19(13-11-18)28(25,26)23-14-6-3-7-15-23/h4-5,8-13,17H,3,6-7,14-15H2,1-2H3,(H,22,24) |
Clave InChI |
RVYBQRISZOUNOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
SMILES canónico |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)


![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
